6-Methylpyridine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

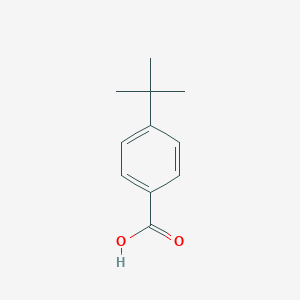

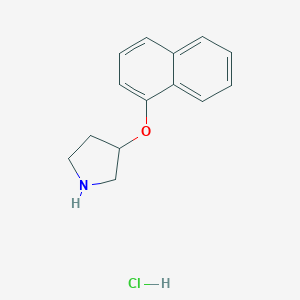

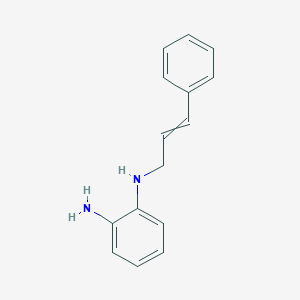

6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58 g/mol . The compound is used in organic synthesis, pharmaceuticals, and agrochemicals.

Molecular Structure Analysis

The InChI code for 6-Methylpyridine-2-carbonyl chloride is1S/C7H6ClNO/c1-5-3-2-4-6 (9-5)7 (8)10/h2-4H,1H3 . The compound has a topological polar surface area of 30 Ų . The compound’s structure is planar due to the sp2 hybridization of the atoms in the pyridine ring and the carbonyl group. Physical And Chemical Properties Analysis

6-Methylpyridine-2-carbonyl chloride has a molecular weight of 155.58 g/mol . It has a XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water . This value gives an indication of the compound’s lipophilicity, which can influence its absorption and distribution within the body. The compound has zero hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research involving compounds structurally related to 6-Methylpyridine-2-carbonyl chloride focuses on the synthesis and structural characterization of complex molecules. For instance, studies on the tetrakis(2-amino-6-methylpyridinium) hexachloridobismuthate(III) chloride monohydrate demonstrate intricate crystal structures formed by related chemicals, showcasing potential applications in material science and coordination chemistry (Yang et al., 2009). Similarly, the cyclopalladation of 6-substituted-2,2‘-bipyridines, including reactions with related methylpyridine derivatives, illustrates the utility of such compounds in creating metal-organic frameworks and catalysts (Zucca et al., 2000).

Catalytic Applications

Compounds like 6-Methylpyridine-2-carbonyl chloride are instrumental in catalytic applications, as seen in the study on the electrocatalytic reduction of CO2 to formate by an iron Schiff base complex. This research highlights the conversion of CO2 into useful chemical products, indicating potential applications in environmental chemistry and green synthesis (Nichols et al., 2018).

Anticancer Activity

The synthesis, characterization, and anticancer activity of complexes derived from 6-methylpyridine-2-carbaldehydethiosemicarbazone, a compound with similar functionalities to 6-Methylpyridine-2-carbonyl chloride, underscore the relevance of such chemicals in medicinal chemistry. These complexes exhibit promising cytotoxic activity against cancer cell lines, suggesting potential for drug development and therapeutic applications (Elsayed et al., 2014).

Anion Binding and Sensing

Research into novel amino salicylato salts and their complexes for inhibition studies on carbonic anhydrase isoenzymes demonstrates the utility of methylpyridine derivatives in developing anion receptors and sensors. Such studies indicate the potential for 6-Methylpyridine-2-carbonyl chloride derivatives in biochemical sensing and molecular recognition (Yenikaya et al., 2011).

Propriétés

IUPAC Name |

6-methylpyridine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyridine-2-carbonyl chloride | |

CAS RN |

126125-54-0 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)